molecular formula C9H14ClNS B15295641 5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride

5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride

Cat. No.: B15295641
M. Wt: 203.73 g/mol
InChI Key: QBCXOEBSIWDPLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dichloro-1,3-butadiene, followed by cyclization and subsequent methylation to introduce the dimethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the thieno[3,2-b]pyridine core .

Scientific Research Applications

5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride
  • 6,7-dihydrothieno[3,2-c]pyridine-4(5H)-thione
  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Uniqueness

5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

5,5-dimethyl-6,7-dihydro-4H-thieno[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-9(2)5-3-8-7(10-9)4-6-11-8;/h4,6,10H,3,5H2,1-2H3;1H

InChI Key

QBCXOEBSIWDPLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(N1)C=CS2)C.Cl

Origin of Product

United States

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